Ethyl 3-(2-fluoroethoxy)benzoate
Description
Ethyl 3-(2-fluoroethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted at the 3-position with a 2-fluoroethoxy group. This compound is structurally analogous to several esters and fluorinated derivatives used in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
93613-05-9 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 3-(2-fluoroethoxy)benzoate |
InChI |
InChI=1S/C11H13FO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
YDORIXPOSFQTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Ethyl 3-(2-fluoroethoxy)benzoate and Analogues
Notes:
- L2 (Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate) exhibits longer alkoxy chains, increasing hydrophobicity compared to the shorter 2-fluoroethoxy group in the target compound. This results in distinct FT-IR peaks, such as 3076 cm⁻¹ (C-H stretch in alkenes) and 1715 cm⁻¹ (ester carbonyl) .
- Fluorine substitution at different positions (e.g., Ethyl 3-Fluoro-2-Methylbenzoate vs. Ethyl 2-chloro-6-fluoro-3-methylbenzoate ) alters electronic effects and steric hindrance, impacting reactivity in subsequent synthetic steps.
Fluorinated Substituents in Diazotization and Coupling Reactions
- Ethyl 3-aminobenzoate derivatives: Diazotization of ethyl 3-aminobenzoate to form azo dyes (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) is challenging due to decomposition risks. Protecting the carboxylic acid group (e.g., as an ethyl ester) stabilizes the intermediate, enabling successful coupling .
- Multi-component reactions: Ethyl benzoate derivatives participate in one-pot syntheses, such as the formation of 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one using sodium hydride catalysis. Yields near 100% are achievable under optimized conditions .
Table 2: Reactivity Comparison in Model Reactions
Solubility and Solvatochromic Effects
- Solvent interactions : Ethyl benzoate derivatives exhibit solvatochromic behavior depending on the polymer matrix. For example, dyes in polylactic acid (PLA) vs. polyethylene terephthalate (PET) show spectral shifts due to differences in polarity and dipole moments of the media .
- Ethyl acetate vs. methyl benzoate : These solvents, structurally similar to polyester media, influence dye solubility and spectroscopic properties, providing insights into the behavior of fluorinated benzoates in polymer applications .
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